1-(3,5-Dimethoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that belongs to the class of guanidines. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a thiadiazole moiety, and a pyrimidinylguanidine core. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves multi-step organic synthesis. The process may start with the preparation of the 3,5-dimethoxyphenyl group, followed by the introduction of the thiadiazole moiety through a series of reactions involving sulfur and nitrogen-containing reagents. The final step usually involves the formation of the pyrimidinylguanidine core under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of such complex compounds often requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,5-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE include other guanidine derivatives with different substituents on the phenyl, thiadiazole, or pyrimidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N7O3S2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C17H19N7O3S2/c1-9-23-24-17(29-9)28-8-11-6-14(25)21-16(20-11)22-15(18)19-10-4-12(26-2)7-13(5-10)27-3/h4-7H,8H2,1-3H3,(H4,18,19,20,21,22,25) |
InChI Key |
MKMSMYIXPMHOQA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.